![molecular formula C8H8F2O2 B1421206 4-Ethoxy-2,6-difluorophenol CAS No. 1017779-55-3](/img/structure/B1421206.png)
4-Ethoxy-2,6-difluorophenol
Overview
Description
4-Ethoxy-2,6-difluorophenol is a chemical compound with the molecular formula C8H8F2O2 . It has a molecular weight of 174.15 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Ethoxy-2,6-difluorophenol is 1S/C8H8F2O2/c1-2-12-5-3-6 (9)8 (11)7 (10)4-5/h3-4,11H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
4-Ethoxy-2,6-difluorophenol is a solid at room temperature . It has a molecular weight of 174.15 . The boiling point is 94-97°C .Scientific Research Applications
Life Sciences Research
4-Ethoxy-2,6-difluorophenol: is utilized in life sciences research for its potential role in biochemical processes. Scientists have explored its use in molecular biology, particularly in the study of enzyme-catalyzed reactions where fluorinated phenols can act as substrates or inhibitors . Its unique structure allows for the investigation of electronic effects in biochemical systems, aiding in the understanding of enzyme specificity and reaction mechanisms.
Material Science
In material science, 4-Ethoxy-2,6-difluorophenol has been investigated for its application in the synthesis of advanced polymers. The presence of fluorine atoms can confer polymers with enhanced properties such as resistance to solvents, acids, and bases. It can be polymerized to create polyphenylene oxide polymers, which are known for their thermal stability and are used in high-performance materials .
Chemical Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules with difluorinated phenolic groups. It is valuable in the synthesis of pharmaceuticals and agrochemicals where the introduction of fluorine atoms can significantly alter the biological activity of the molecules .
Chromatography
4-Ethoxy-2,6-difluorophenol: can be used as a standard in chromatographic methods, such as gas chromatography, to help identify and quantify phenolic compounds in various samples. Its distinct retention time and spectral properties make it a suitable compound for calibration and method development in environmental and analytical chemistry .
Analytical Research
In analytical research, this compound is often used as a reagent or a reference material in quantitative and qualitative analysis. Its well-defined physical and chemical properties, such as boiling point and purity, allow for its use in establishing analytical protocols and in the calibration of instruments .
Safety and Hazards
properties
IUPAC Name |
4-ethoxy-2,6-difluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLPDJVMIACZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310212 | |
Record name | 4-Ethoxy-2,6-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001310212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2,6-difluorophenol | |
CAS RN |
1017779-55-3 | |
Record name | 4-Ethoxy-2,6-difluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-2,6-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001310212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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